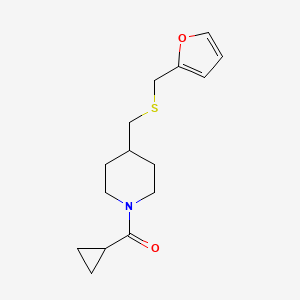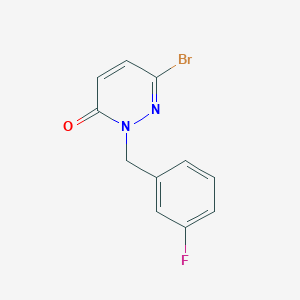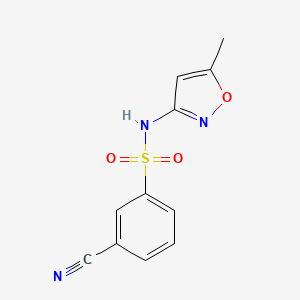
3-cyano-N-(5-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyano-N-(5-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide (CMOBS) is a synthetic compound that has been studied for its potential applications in scientific research. It is a derivative of sulfonamide and has been found to have several biochemical and physiological effects. CMOBS has been used in a variety of research projects, including studies on the mechanisms of action of drugs, the development of new drugs, and the characterization of proteins.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Synthesis of Sulfonamide Derivatives : A variety of sulfonamide derivatives, including 3-cyano-N-(5-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide, have been synthesized for various research applications. These compounds are typically created by reacting aromatic ketones with aromatic aldehydes, followed by further chemical reactions (Dighe, Mahajan, Maste, & Bhat, 2012).
- Crystal Structure Elucidation : The crystal structure of similar sulfonamide compounds has been determined using techniques like NMR, UV-VIS, IR spectroscopy, and X-ray diffraction. This helps in understanding the molecular conformation and interactions within the compound (Subashini, Hemamalini, Muthiah, Bocelli, & Cantoni, 2009).
Biodegradation and Environmental Studies
- Biodegradation Research : Research on the aerobic biodegradation of sulfonamide antibiotics, including derivatives like this compound, has been conducted. Such studies focus on how these compounds are broken down in environments like activated sludge and their utilization as carbon and nitrogen sources (Müller, Schüssler, Horn, & Lemmer, 2013).
Applications in Medicinal Chemistry and Drug Design
- Antimicrobial Activity : Sulfonamide compounds have been evaluated for their antimicrobial properties against various bacterial and fungal strains. This highlights their potential use in the development of new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).
- Inhibition of Human Carbonic Anhydrase Isozymes : Some sulfonamide derivatives have been studied for their inhibitory effects on human carbonic anhydrases, which are enzymes involved in various physiological processes. These studies are crucial for drug discovery, particularly for conditions where these enzymes play a key role (Alafeefy, Abdel‐Aziz, Vullo, Al-Tamimi, Awaad, Mohamed, Capasso, & Supuran, 2015).
Chemical Properties and Reactions
- Chemical Reactions and Derivatives : The compound and its derivatives have been used in various chemical reactions to create new molecules with potential applications in materials science and pharmaceuticals. This includes reactions like carbonylation and the formation of cyclic sulfonamides (Kornienko, Pil'o, Kozachenko, Prokopenko, Rusanov, & Brovarets, 2014).
Propriétés
IUPAC Name |
3-cyano-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3S/c1-8-5-11(13-17-8)14-18(15,16)10-4-2-3-9(6-10)7-12/h2-6H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNDJGHBNWRRPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid;hydrochloride](/img/structure/B2772058.png)
![tert-Butyl 2,2-dimethyl-5-({[(4-methylbenzene)sulfonyl]oxy}methyl)-1,3-oxazolidine-3-carboxylate](/img/structure/B2772059.png)
![3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2772060.png)
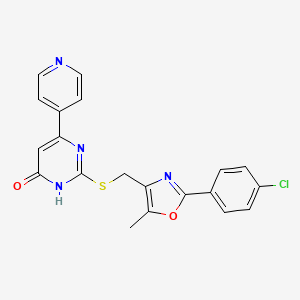

![N-(2,4-dimethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2772066.png)

![[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,5-dimethylbenzoate](/img/structure/B2772068.png)
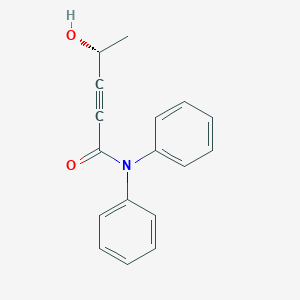
![N-cyclohexyl-4-methyl-1-((2-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2772073.png)

